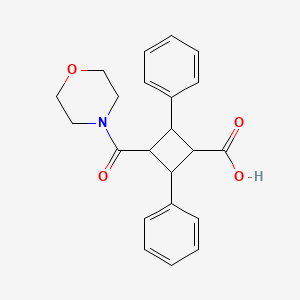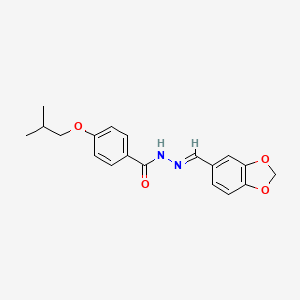
3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related morpholine derivatives and cyclobutanecarboxylic acid compounds involves multiple steps, including the transformation of ketone groups into specific functional groups and condensation reactions. For instance, the synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue, is achieved in six steps from acetone, highlighting a key transformation step using morpholino-sulphur trifluoride (Mykhailiuk, Pavel K., Radchenko, D., & Komarov, I., 2010). Such detailed synthetic routes provide insights into the chemical versatility and complexity of morpholine derivatives and cyclobutanecarboxylic acid compounds.
Molecular Structure Analysis
The molecular structure of morpholine derivatives and cyclobutanecarboxylic acid compounds is characterized by various functional groups, which influence their chemical behavior and properties. X-ray structural examination and crystallography studies, such as those conducted on similar compounds, reveal specific conformational and geometric features important for understanding the molecular structure (Mironova, E., et al., 2012).
Chemical Reactions and Properties
Morpholine derivatives and cyclobutanecarboxylic acid compounds participate in a variety of chemical reactions, including cycloadditions, condensations, and thermolytic processes. These reactions are pivotal for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, the cycloaddition of organic azides with conjugated enamines is investigated to form morpholino-1H-1,2,3-triazoles, illustrating the reactivity of these compounds (Brunner, M., Maas, G., & Klärner, F., 2005).
Physical Properties Analysis
The physical properties of morpholine derivatives and cyclobutanecarboxylic acid compounds, such as melting points, solubility, and crystal structure, are crucial for their application in various domains. The determination of these properties is essential for the proper handling, storage, and application of these chemicals in research and industrial processes.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other chemicals, are influenced by their molecular structure and functional groups. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and their potential utility in various fields.
- Synthesis and structural analysis: (Mykhailiuk, Pavel K., Radchenko, D., & Komarov, I., 2010), (Mironova, E., et al., 2012).
- Chemical reactions and properties: (Brunner, M., Maas, G., & Klärner, F., 2005).
Aplicaciones Científicas De Investigación
Environmental Presence and Human Exposure
Sources and Exposure : Research on similar compounds, such as Triphenyl phosphate (TPHP), has been detected in various consumer products, including nail polish, indicating potential exposure sources for humans. Studies have found TPHP in nail polish at concentrations up to 1.68% by weight, highlighting direct dermal exposure pathways. The metabolic byproduct, Diphenyl phosphate (DPHP), increases significantly in urine samples post-application, suggesting nail polish as a significant source of TPHP exposure, which may parallel exposure mechanisms for 3-(4-Morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid if used in similar applications (Mendelsohn et al., 2016).
Biomedical Imaging
Tumor Imaging : Amino acid analogs like 1-amino-3-fluorocyclobutane-1-carboxylic acid, labeled with fluorine-18 ([18F]FACBC), have been developed for tumor imaging using PET scans. Studies have demonstrated the efficacy of such compounds in localizing tumors, including brain and prostate cancer, suggesting potential applications of this compound in diagnostic imaging if labeled appropriately (Shoup et al., 1999).
Environmental Science and Technology
Environmental Monitoring : Compounds with structural similarities to this compound, like polyfluoroalkyl phosphoric acid diesters (PAPs), have been observed in human sera and wastewater treatment plant sludge, indicating widespread environmental presence and human exposure. This underscores the importance of monitoring such compounds for potential environmental and health impacts (D’eon et al., 2009).
Therapeutic Research
Analgesic Activity : Studies on related compounds have explored their potential analgesic effects. For example, (+)-1-(3-Methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine showed increased pain thresholds in human volunteers, highlighting the potential for this compound in pain management research, given its structural and functional similarities (Cahal, 1958).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(23-11-13-27-14-12-23)19-17(15-7-3-1-4-8-15)20(22(25)26)18(19)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEDHFYUKQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)


![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)


![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)
![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)
![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)
![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)